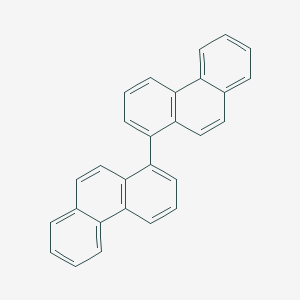
Biphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenanthrene is a natural product found in Bletilla striata with data available.
Applications De Recherche Scientifique
Antibacterial Properties
Biphenanthrenes have demonstrated potent antibacterial activities. For instance, compounds isolated from the fibrous roots of Bletilla striata, including new biphenanthrenes, showed significant antibacterial effects against Gram-positive bacterial strains (Qian et al., 2015).
Cytotoxic Activities
Several studies have found biphenanthrenes to possess cytotoxic properties, effective against various cancer cell lines. Compounds from Cremastra appendiculata and Monomeria barbata have been tested in vitro for cytotoxic activities against colon, cervix, and breast cancer cell lines, as well as liver carcinoma and promyelocytic leukemia, showing moderate to significant effects (Liu et al., 2016); (Yang et al., 2010).
Pharmacological Applications
Biphenanthrenes contribute to the pharmacological properties of Bletilla striata, a traditional Chinese medicine, offering anti-oxidation, anti-cancer, anti-viral, and anti-bacterial activities. They are integral to various clinical applications of B. striata in traditional medicine (Xu et al., 2019).
Synthesis and Chemical Studies
Research has also focused on the synthesis of biphenanthrenes. For example, studies have explored the conversion of biphenyl derivatives into substituted phenanthrenes through catalytic reactions, contributing to our understanding of chemical structures and potential industrial applications (Fürstner & Mamane, 2002).
Environmental Impact Studies
Phenanthrene, a component of biphenanthrene, has been studied for its effects on marine life, particularly on the immune and oxidative stress responses in marine invertebrates. Such studies are crucial for understanding the environmental impact of these compounds (Hannam et al., 2010).
Propriétés
Nom du produit |
Biphenanthrene |
|---|---|
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-phenanthren-1-ylphenanthrene |
InChI |
InChI=1S/C28H18/c1-3-9-21-19(7-1)15-17-27-23(21)11-5-13-25(27)26-14-6-12-24-22-10-4-2-8-20(22)16-18-28(24)26/h1-18H |
Clé InChI |
VQECOUFHPVSSCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=CC=CC5=C4C=CC6=CC=CC=C65 |
Synonymes |
1,1'-biphenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



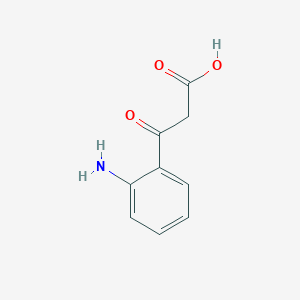
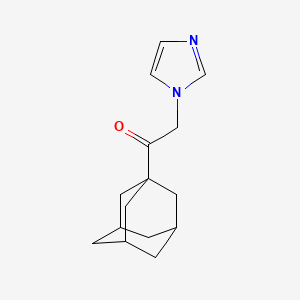
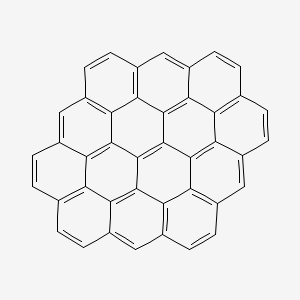

![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)

![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)

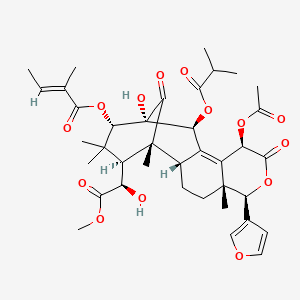
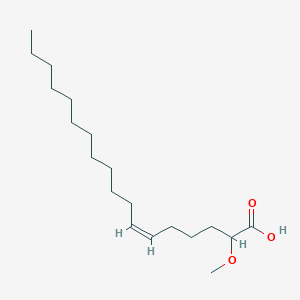
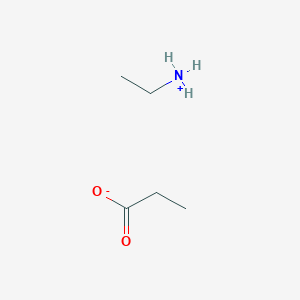
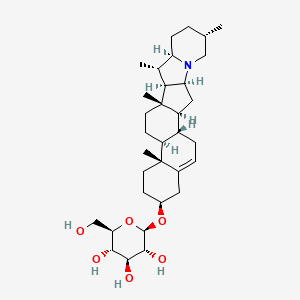
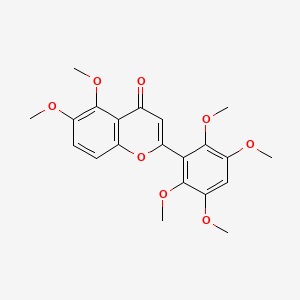
![[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1261871.png)